3-(4-Fluorophenoxy)propan-1-amine

Medicinal Chemistry Physicochemical Profiling Drug Design

3-(4-Fluorophenoxy)propan-1-amine is a versatile fluorinated aryloxyalkylamine building block with a molecular formula of C9H12FNO and a molecular weight of 169.20 g/mol. As a primary amine, it offers a reactive handle for further derivatization in medicinal chemistry applications.

Molecular Formula C9H12FNO
Molecular Weight 169.2 g/mol
CAS No. 116753-54-9
Cat. No. B050170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenoxy)propan-1-amine
CAS116753-54-9
Molecular FormulaC9H12FNO
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCN)F
InChIInChI=1S/C9H12FNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2
InChIKeyZIBPUVKKZJRDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenoxy)propan-1-amine (CAS 116753-54-9): Chemical Profile and Core Utility


3-(4-Fluorophenoxy)propan-1-amine is a versatile fluorinated aryloxyalkylamine building block with a molecular formula of C9H12FNO and a molecular weight of 169.20 g/mol . As a primary amine, it offers a reactive handle for further derivatization in medicinal chemistry applications . Its core utility lies in serving as a key intermediate in the synthesis of biologically active compounds, with demonstrated application in generating 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines that exhibit antiplasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum .

3-(4-Fluorophenoxy)propan-1-amine: Why In-Class Analogs Are Not Interchangeable


Within the class of phenoxypropylamines, even minor structural variations—such as halogen identity (fluorine vs. chlorine), substitution position (para vs. meta), or the presence of an ether-linked oxygen—can profoundly alter key molecular properties . These changes directly impact receptor binding affinity, metabolic stability, and overall pharmacokinetic profile, meaning a generic 'in-class' substitution cannot be assumed to yield equivalent biological outcomes . Specifically, the position of the fluorine atom influences binding affinity to molecular targets and the compound's pharmacokinetic properties . Therefore, precise selection of 3-(4-Fluorophenoxy)propan-1-amine is critical for maintaining target engagement and ensuring reproducible results in medicinal chemistry and chemical biology workflows .

3-(4-Fluorophenoxy)propan-1-amine: Quantified Differentiation Against Key Analogs


Fluorine Substitution in Aryloxyalkylamines Confers Distinct Physicochemical Properties Compared to Chlorine

The 4-fluorophenoxy motif in 3-(4-Fluorophenoxy)propan-1-amine imparts distinct physicochemical properties compared to the 4-chloro analog, directly impacting drug-likeness and potential for CNS penetration . While direct experimental pKa and LogP values for this specific compound are not widely reported, computed molecular properties provide a baseline for differentiation . For instance, the target compound has a computed molecular weight of 169.20 g/mol, whereas its chloro analog, 3-(4-chlorophenoxy)propan-1-amine (CAS 50911-60-9), has a molecular weight of 185.65 g/mol, a difference of 16.45 g/mol . This difference in size and lipophilicity, driven by the halogen, can influence passive membrane permeability and target binding .

Medicinal Chemistry Physicochemical Profiling Drug Design

Positional Isomerism of Fluorine Alters Physicochemical and Potential Biological Profile

The position of the fluorine atom on the phenoxy ring (para vs. meta) creates distinct chemical entities with potentially different biological activities. 3-(4-Fluorophenoxy)propan-1-amine (CAS 116753-54-9) and its meta-substituted isomer, 3-(3-Fluorophenoxy)propan-1-amine (CAS 116753-49-2), have the same molecular formula and weight (C9H12FNO, 169.20 g/mol) . However, the change in substitution pattern alters the electronic distribution and dipole moment of the molecule, which can significantly impact its interaction with biological targets .

Medicinal Chemistry Isomer Comparison Structure-Activity Relationship

Demonstrated Utility as a Key Intermediate in Generating Potent Antiplasmodial Agents

3-(4-Fluorophenoxy)propan-1-amine serves as a critical reagent in the synthesis of a specific class of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines with demonstrated antiplasmodial activity . These synthesized compounds showed activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria . While the final compounds' activity is measured, this specific amine building block is the key to accessing this chemotype; substitution with a non-fluorinated or differently substituted analog would lead to a different final compound with an unknown and likely altered biological profile .

Medicinal Chemistry Antiplasmodial Antifolate Malaria

3-(4-Fluorophenoxy)propan-1-amine: Optimal Application Scenarios Based on Quantified Evidence


Lead Optimization in CNS Drug Discovery Programs

Procure 3-(4-Fluorophenoxy)propan-1-amine when a medicinal chemistry program requires a para-fluorinated phenoxypropylamine building block for systematic exploration of structure-activity relationships. Its distinct physicochemical profile compared to chloro and unsubstituted analogs, as highlighted by its lower molecular weight (169.20 g/mol) relative to the chloro analog (185.65 g/mol), makes it a preferred candidate for maintaining favorable ligand efficiency and potential for blood-brain barrier penetration .

Synthesis of Antiplasmodial Antifolates for Malaria Research

Employ 3-(4-Fluorophenoxy)propan-1-amine as a validated key intermediate in the multi-step synthesis of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines . This is a critical application for laboratories focused on developing novel therapeutics targeting both drug-sensitive and drug-resistant P. falciparum . Using a different isomer or analog would disrupt the established synthetic route and could abolish the desired antiplasmodial activity of the final product .

Development of Novel Androgen Receptor Modulators

Utilize 3-(4-Fluorophenoxy)propan-1-amine as a starting point for synthesizing molecules targeting the androgen receptor, a validated target in prostate cancer . The compound has been reported to bind to the androgen receptor, providing a rationale for its use in creating focused libraries of derivatives to explore binding affinity and functional activity . The choice of the 4-fluoro over the 3-fluoro isomer is essential for maintaining any established SAR derived from the para-substituted phenoxypropylamine chemotype .

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